molecular formula C20H18N4O B1144065 1,5-Diphenyl-3-(4-methoxyphenyl)formazan CAS No. 16929-09-2

1,5-Diphenyl-3-(4-methoxyphenyl)formazan

Cat. No.: B1144065
CAS No.: 16929-09-2
M. Wt: 330.38
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-3-(4-methoxyphenyl)formazan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted phenyl derivatives .

Scientific Research Applications

1,5-Diphenyl-3-(4-methoxyphenyl)formazan has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that modulate biological pathways. These interactions can result in various biological effects, including antioxidant and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Diphenyl-3-(4-hydroxyphenyl)formazan
  • 1,5-Diphenyl-3-(4-chlorophenyl)formazan
  • 1,5-Diphenyl-3-(4-nitrophenyl)formazan

Uniqueness

1,5-Diphenyl-3-(4-methoxyphenyl)formazan is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N'-anilino-4-methoxy-N-phenyliminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-25-19-14-12-16(13-15-19)20(23-21-17-8-4-2-5-9-17)24-22-18-10-6-3-7-11-18/h2-15,21H,1H3/b23-20+,24-22?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTMYMAIOJZZLV-KYZOMJKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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